molecular formula C5H10N4O B1488120 2-azido-N-propan-2-ylacetamide CAS No. 1192358-66-9

2-azido-N-propan-2-ylacetamide

Cat. No.: B1488120
CAS No.: 1192358-66-9
M. Wt: 142.16 g/mol
InChI Key: RJJDBUUTMSOQPO-UHFFFAOYSA-N
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Description

2-Azido-N-propan-2-ylacetamide is a chemical compound characterized by its unique structure, which includes an azido group (-N3) attached to a propan-2-yl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-azido-N-propan-2-ylacetamide typically involves the reaction of propan-2-ylamine with azidoacetic acid under specific conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve larger reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Azido-N-propan-2-ylacetamide can undergo various chemical reactions, including:

  • Oxidation: The azido group can be oxidized to form nitroso compounds.

  • Reduction: The azido group can be reduced to form amines.

  • Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Nitroso derivatives.

  • Reduction: Amines.

  • Substitution: Various substituted amides and amines.

Scientific Research Applications

2-Azido-N-propan-2-ylacetamide has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-azido-N-propan-2-ylacetamide exerts its effects involves its reactivity with various molecular targets. The azido group, in particular, can interact with nucleophiles, leading to the formation of new chemical bonds. The specific pathways and molecular targets depend on the context in which the compound is used.

Comparison with Similar Compounds

2-Azido-N-propan-2-ylacetamide is similar to other azido compounds, such as 2-azidopropane and azidoacetic acid. its unique structure, which includes the propan-2-yl group and the acetamide moiety, sets it apart. These structural differences can influence its reactivity and applications, making it a valuable compound in various scientific fields.

Properties

IUPAC Name

2-azido-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O/c1-4(2)8-5(10)3-7-9-6/h4H,3H2,1-2H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJDBUUTMSOQPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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